Cas no 91-55-4 (2,3-Dimethylindole)

2,3-Dimethylindole structure
2,3-Dimethylindole structure
상품 이름:2,3-Dimethylindole
CAS 번호:91-55-4
MF:C10H11N
메가와트:145.201042413712
MDL:MFCD00005617
CID:34606
PubChem ID:7053

2,3-Dimethylindole 화학적 및 물리적 성질

이름 및 식별자

    • 2,3-Dimethyl-1H-indole
    • 2,3-Dimethylindole
    • 2.3-Dimethylindole
    • NSC 24936
    • 1H-Indole, 2,3-dimethyl-
    • INDOLE, 2,3-DIMETHYL-
    • 2,3-dimethyl indole
    • TFW7O9HWZK
    • PYFVEIDRTLBMHG-UHFFFAOYSA-N
    • PubChem7334
    • 2,3-Dimethyl-1H-indole #
    • s213
    • HMS1648J03
    • NSC24936
    • BBL025939
    • STL377851
    • TRA0032781
    • NCGC0
    • D1579
    • Q27289944
    • Z56867202
    • SCHEMBL154593
    • NCGC00331571-01
    • D-5350
    • EN300-17046
    • 2,3-Dimethylindole, >=97%
    • EINECS 202-076-2
    • 2,3-dimethyl-1h-indol
    • AKOS000445202
    • InChI=1/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H
    • AB00444231-03
    • NSC-24936
    • AC-11743
    • LS-82921
    • CHEMBL3252119
    • FT-0641910
    • F2190-0646
    • AS-56969
    • DTXSID6059027
    • UNII-TFW7O9HWZK
    • FT-0609715
    • AMY23189
    • 91-55-4
    • DIMETHYLINDOLE, 2,3-
    • F12404
    • CS-W010999
    • MFCD00005617
    • 2,3-Dimethyl-1H-indole (ACI)
    • Indole, 2,3-dimethyl- (7CI, 8CI)
    • DB-057262
    • NS00039401
    • SY048829
    • BDBM50612697
    • MDL: MFCD00005617
    • 인치: 1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3
    • InChIKey: PYFVEIDRTLBMHG-UHFFFAOYSA-N
    • 미소: C1C=C2NC(C)=C(C2=CC=1)C
    • BRN: 116662

계산된 속성

  • 정밀분자량: 145.08900
  • 동위원소 질량: 145.089
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 144
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 15.8
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 2.8

실험적 성질

  • 색과 성상: 엽형결정
  • 밀도: 1.0641 (estimate)
  • 융해점: 104.0 to 108.0 deg-C
  • 비등점: 285°C(lit.)
  • 플래시 포인트: 285°C/750mm
  • 굴절률: 1.6030 (estimate)
  • PSA: 15.79000
  • LogP: 2.78470
  • 용해성: 에탄올\에틸에테르와 농염산에 녹고, 뜨거운 물과 석유에 약간 녹는다

2,3-Dimethylindole 보안 정보

2,3-Dimethylindole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2,3-Dimethylindole 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM147760-25g
2,3-Dimethylindole
91-55-4 95%+
25g
$59 2024-07-20
Enamine
EN300-17046-5.0g
2,3-dimethyl-1H-indole
91-55-4 95%
5.0g
$37.0 2023-07-07
Enamine
EN300-17046-50.0g
2,3-dimethyl-1H-indole
91-55-4 95%
50.0g
$234.0 2023-07-07
Enamine
EN300-17046-0.1g
2,3-dimethyl-1H-indole
91-55-4 95%
0.1g
$19.0 2023-09-20
eNovation Chemicals LLC
D760197-100g
2,3-Dimethylindole
91-55-4 97%
100g
$225 2024-06-07
Life Chemicals
F2190-0646-2.5g
2,3-Dimethylindole
91-55-4 95%+
2.5g
$40.0 2023-09-06
Life Chemicals
F2190-0646-5g
2,3-Dimethylindole
91-55-4 95%+
5g
$60.0 2023-09-06
Fluorochem
223002-100g
2,3-Dimethyl-1H-indole
91-55-4 95%
100g
£232.00 2022-02-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18504-50g
2,3-Dimethylindole, 97%
91-55-4 97%
50g
¥1704.00 2023-03-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012337-50g
2,3-Dimethylindole
91-55-4 97%
50g
¥662 2024-05-21

2,3-Dimethylindole 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane
참조
Role of phosphorus adducts in the indolization reaction between arylhydrazones and phosphorus trichloride
Baccolini, Graziano; et al, Tetrahedron, 1987, 43(12), 2755-60

합성회로 2

반응 조건
1.1 Solvents: Tetrahydrofuran ;  3.5 min, rt → 150 °C; 10 min, 150 °C
참조
One-pot, three-component Fischer indolization-N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles
Hughes-Whiffing, Christopher A.; et al, Organic & Biomolecular Chemistry, 2021, 19(3), 627-634

합성회로 3

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Platinum (carbon-supported) ;  14 h, 1 bar, 100 °C
참조
C-Methylation of Alcohols, Ketones, and Indoles with Methanol Using Heterogeneous Platinum Catalysts
Siddiki, S. M. A. Hakim; et al, ACS Catalysis, 2018, 8(4), 3091-3103

합성회로 4

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Pentacarbonylchlororhenium ,  1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ;  24 h, 140 °C
참조
Rhenium(I)-Catalyzed C-Methylation of Ketones, Indoles, and Arylacetonitriles Using Methanol
Shee, Sujan; et al, Journal of Organic Chemistry, 2021, 86(9), 6943-6951

합성회로 5

반응 조건
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Acetonitrile ;  0.17 h, rt; 59 psi, rt → 90 °C; 50 h, 59 psi, 90 °C; 50 h, 59 psi, 90 °C
참조
Synthesis of indoles by palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes: Methyl indole-4-carboxylate
Soederberg, Bjoern C.; et al, Organic Syntheses, 2003, 80, 75-84

합성회로 6

반응 조건
1.1 Catalysts: 1H-Imidazolium, 1-(4-sulfobutyl)-3-[3-(trihydroxysilyl)propyl]-, 4-methylbenzene… (silica supported) Solvents: Ethanol ;  4 h, rt
참조
Novel and Efficient Heterogeneous 4-Methylbenzenesulfonic Acid-Based Ionic Liquid Supported on Silica Gel for Greener Fischer Indole Synthesis
Hu, Yu-Lin; et al, Catalysis Letters, 2016, 146(5), 968-976

합성회로 7

반응 조건
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Methanol ;  7 h, reflux
참조
GREEN SYNTHESIS OF 2,3,4,9-TETRAHYDRO-1H-CARBAZOLES/2,3-DIMETHYLINDOLES CATALYZED BY [BMIM(BF4)] IONIC LIQUID IN METHANOL
Shrungesh Kumar, Tamatakallu O.; et al, Organic Communications, 2013, 6(1), 31-40

합성회로 8

반응 조건
1.1 Solvents: Aniline
참조
Halogenated ketones. I. The bromination of acetone and methyl ethyl ketone
Catch, J. R.; et al, Journal of the Chemical Society, 1948, 272, 272-5

합성회로 9

반응 조건
1.1 Catalysts: Copper Solvents: Dimethylformamide ;  8 h, 120 °C
참조
Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and Alcohols
Damodara, Dandu; et al, Advanced Synthesis & Catalysis, 2014, 356(1), 189-198

합성회로 10

반응 조건
1.1 Reagents: Acetic acid
참조
Phosphorus(V) oxide-methanesulfonic acid
Dixon, Lisa A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

합성회로 11

반응 조건
1.1 Catalysts: 2,2,6,6-Tetramethylpiperidine ,  Tris(pentafluorophenyl)borane Solvents: Toluene ;  16 h, 110 °C
참조
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles
Basak, Shyam; et al, ACS Catalysis, 2020, 10(8), 4835-4840

합성회로 12

반응 조건
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ;  24 h, 800 psi, 120 °C
참조
[(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketones
Cabrera, A.; et al, Tetrahedron Letters, 2011, 52(50), 6758-6762

합성회로 13

반응 조건
참조
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

합성회로 14

반응 조건
참조
Effect of steric factors in a heterogeneous-catalytic E. Fischer reaction. XII. Heterogeneous-catalytic E. Fischer reaction
Suvorov, N. N.; et al, Zhurnal Organicheskoi Khimii, 1981, 17(4), 745-8

합성회로 15

반응 조건
1.1 Solvents: Ethanol ;  10 min, rt
1.2 -
참조
Synthesis of substituted indoles using continuous flow micro reactors
Wahab, Ben; et al, Tetrahedron, 2010, 66(21), 3861-3865

합성회로 16

반응 조건
1.1 Catalysts: Tin dichloride dihydrate ;  40 °C
1.2 50 min, 40 °C
참조
SnCl2·2H2O-an alternative to Lewis acidic ionic liquids
Arumugam, Pandurangan; et al, Chemistry Letters, 2006, 35(6), 632-633

합성회로 17

반응 조건
1.1 Solvents: Xylene ;  24 h, 150 °C
참조
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles
Basak, Shyam; et al, ACS Catalysis, 2020, 10(8), 4835-4840

합성회로 18

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: 2885997-69-1 Solvents: Methanol ;  24 h, 110 °C
참조
α-Methylation of Ketones and Indoles Catalyzed by a Manganese(I) PCNHCP Pincer Complex with Methanol as a C1 Source
Thenarukandiyil, Ranjeesh; et al, Organometallics, 2023, 42(1), 62-71

합성회로 19

반응 조건
참조
Product subclass 4: palladium-alkene complexes
Takacs, J. M.; et al, Science of Synthesis, 2002, 1, 319-387

합성회로 20

반응 조건
1.1 Catalysts: 2,2,2-Trifluoroethanol ,  Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ;  20 h, reflux
참조
Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst
Wu, Jianjun; et al, Angewandte Chemie, 2013, 52(27), 6983-6987

합성회로 21

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol
참조
DBU, a highly efficient reagent for the facile regeneration of (hetero)arylamines from their acetamides and benzamides: influence of solvent, temperature, and microwave irradiation
Chakrabarty, Manas; et al, Synthetic Communications, 2002, 32(2), 265-272

2,3-Dimethylindole Raw materials

2,3-Dimethylindole Preparation Products

2,3-Dimethylindole 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:91-55-4)2,3-Dimethylindole
A843978
순결:99%
재다:100g
가격 ($):203.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-55-4)2,3-Dimethylindole
2475109
순결:98%
재다:Company Customization
가격 ($):문의